IKK-2 Biochemical Inhibition: Class-Level Potency Range Established for Cyclopenta[b]thiophene Carboxamides
This compound has not been disclosed with a publicly available IKK-2 IC50 value. However, its core scaffold—cyclopenta[b]thiophene-3-carboxamide with a 2-benzamido substituent—appears in the AstraZeneca hit-to-lead series where the unoptimized screening hits (compounds 1 and 2) displayed IKK-2 IC50 values in the low micromolar range [1]. The addition of a 4-ethoxy substituent on the benzamido ring is predicted to modulate potency through electronic and steric effects, but direct quantitative comparison data are absent from the peer-reviewed literature.
| Evidence Dimension | IKK-2 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | AstraZeneca screening hits 1 and 2: IC50 ~1–10 µM (exact values undisclosed) |
| Quantified Difference | Cannot be calculated; no target-specific data available |
| Conditions | In vitro IKK-2 enzyme assay (Bioorg Med Chem Lett 2004) |
Why This Matters
Procurement decisions cannot be based on potency alone; the absence of public IC50 data means users must request in-house profiling before assuming this compound matches the potency of the published lead series.
- [1] Baxter A, Brough S, Cooper A, et al. Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors. Bioorg Med Chem Lett. 2004;14(11):2817-2822. View Source
